

Methyl 6-amino-5-chloronicotinate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 6-amino-5-chloronicotinate**

Cat. No.: **B1391025**

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **Methyl 6-amino-5-chloronicotinate**

Abstract

Methyl 6-amino-5-chloronicotinate is a substituted pyridine derivative that serves as a critical building block in the synthesis of complex chemical entities. With the CAS Number 856211-63-7, this compound is of significant interest to researchers in medicinal chemistry and agrochemical development.^{[1][2][3]} Its unique arrangement of an amino group, a chlorine atom, and a methyl ester on the pyridine core provides multiple sites for chemical modification, making it a versatile intermediate.^[4] This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthetic routes, reactivity, and safety protocols, designed for scientists and professionals in drug development and chemical research.

Introduction and Structural Framework

Methyl 6-amino-5-chloronicotinate belongs to the class of nicotinic acid esters, which are derivatives of niacin (Vitamin B3).^[5] The strategic placement of its functional groups—a nucleophilic amino group, an electron-withdrawing chlorine atom, and an ester moiety—makes it a valuable synthon for constructing nitrogen-containing heterocyclic compounds. These structures are frequently pursued for their potential biological activities, finding applications as herbicides, plant growth regulators, and pharmaceutical agents.^[4] The compound's formal IUPAC name is methyl 6-amino-5-chloropyridine-3-carboxylate.^[6]

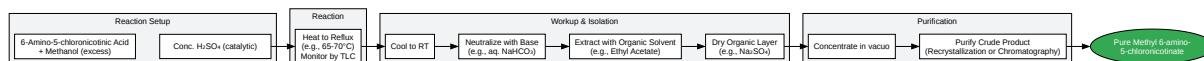
Below is the chemical structure of **Methyl 6-amino-5-chloronicotinate**, rendered to illustrate the spatial relationship of its functional groups.

Caption: Chemical structure of **Methyl 6-amino-5-chloronicotinate**.

Physicochemical and Structural Properties

The properties of **Methyl 6-amino-5-chloronicotinate** are dictated by its molecular structure. The presence of both hydrogen bond donors (amino group) and acceptors (pyridine nitrogen, ester oxygens) influences its solubility and crystalline structure.

Property	Value	Source
CAS Number	856211-63-7	[1] [2]
Molecular Formula	C ₇ H ₇ ClN ₂ O ₂	[4] [6]
Molecular Weight	186.6 g/mol	[4]
Exact Mass	186.0196 Da	[6]
Appearance	White to off-white crystalline solid	[7] [8]
Predicted XlogP	1.0	[6]
Hydrogen Bond Donors	1	[9]
Hydrogen Bond Acceptors	4	[9]
Rotatable Bonds	2	[9]
Storage Conditions	2-8°C, under inert gas, light-proof	[4]


Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **Methyl 6-amino-5-chloronicotinate**. While specific spectra are proprietary, the expected data can be reliably predicted based on its structure and data from analogous compounds.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals. The methyl ester protons ($-\text{OCH}_3$) would appear as a sharp singlet around 3.9 ppm. The amino protons ($-\text{NH}_2$) would present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The two aromatic protons on the pyridine ring would appear as distinct singlets or narrow doublets (due to long-range coupling) in the aromatic region, typically between 7.0 and 8.5 ppm.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum should display seven unique carbon signals. The methyl ester carbon would be found around 52 ppm, while the ester carbonyl carbon would be significantly downfield, near 165 ppm. The five carbons of the pyridine ring would appear in the 110-160 ppm range, with their exact shifts influenced by the attached substituents.
- Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. Characteristic absorption bands would include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm^{-1} region), C-H stretching for the aromatic and methyl groups (around 2900-3100 cm^{-1}), a strong C=O stretching for the ester carbonyl at approximately 1700-1730 cm^{-1} , and C=C/C=N stretching vibrations for the pyridine ring in the 1400-1600 cm^{-1} range.
- Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The monoisotopic mass is 186.0196 Da.^[6] High-resolution mass spectrometry (HRMS) would provide an exact mass measurement consistent with the molecular formula $\text{C}_7\text{H}_7\text{CIN}_2\text{O}_2$. The predicted m/z for the protonated molecule $[\text{M}+\text{H}]^+$ is 187.02688.^[6]

Synthesis and Purification

The most direct and common method for preparing nicotinic acid esters is through Fischer esterification of the corresponding carboxylic acid.^[13] This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Methyl 6-amino-5-chloronicotinate**.

Protocol 4.1: Laboratory-Scale Synthesis via Fischer Esterification

This protocol describes a representative procedure for synthesizing the title compound from its corresponding carboxylic acid.

- **Reagent Setup:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-amino-5-chloronicotinic acid (1.0 eq).
 - **Causality:** The flask must be dry to prevent the hydrolysis of the ester product.
- **Solvent and Catalyst Addition:** Add anhydrous methanol (10-20 volumes), ensuring the starting material is suspended. Cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.
 - **Causality:** Methanol acts as both the solvent and the esterifying reagent. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and accelerating the reaction.
- **Reaction:** Heat the mixture to reflux (approximately 65°C) and maintain for 4-16 hours.
 - **Causality:** The elevated temperature increases the reaction rate. The progress should be monitored periodically using Thin Layer Chromatography (TLC) until the starting material is consumed.

- Workup - Quenching and Neutralization: After cooling the reaction to room temperature, slowly pour the mixture into a beaker of ice-cold saturated sodium bicarbonate (NaHCO_3) solution.
 - Causality: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt.
- Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 10 volumes).
 - Causality: The ester product is more soluble in the organic phase, while inorganic salts remain in the aqueous phase.
- Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
 - Causality: This removes residual water from the organic solution, which could interfere with crystallization.
- Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Chemical Reactivity and Stability

The reactivity of **Methyl 6-amino-5-chloronicotinate** is governed by its three primary functional groups. The interplay between the electron-donating amino group and the electron-withdrawing chloro and ester groups defines its behavior in chemical transformations.

Caption: Key reactive sites on the **Methyl 6-amino-5-chloronicotinate** molecule.

- Reactivity of the Amino Group: The amino group at the C6 position is a strong nucleophile and an activating group. It can readily undergo acylation with acid chlorides or anhydrides, alkylation with alkyl halides, and participate in various metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

- Reactivity of the Pyridine Ring: The amino group is an ortho, para-director, while the chlorine and ester groups are meta-directors relative to their own positions. The combined electronic effects make the C4 position the most likely site for electrophilic aromatic substitution, although the overall reactivity of the ring is modulated by all three substituents. The chlorine at C5 can potentially be displaced via nucleophilic aromatic substitution (S_NAr), though this typically requires harsh conditions or activation by additional strong electron-withdrawing groups.
- Reactivity of the Ester Group: The methyl ester can be hydrolyzed to the parent carboxylic acid under acidic or basic conditions. It can also undergo amidation by reacting with amines, often at elevated temperatures, to form the corresponding nicotinamide derivatives.
- Stability and Storage: The compound should be stored in a cool, dry, and well-ventilated place, away from light and strong oxidizing agents.^{[1][4][14]} Proper storage involves keeping the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation.^[4]

Applications in Synthesis

Methyl 6-amino-5-chloronicotinate is primarily used as an intermediate. Its multifunctional nature allows for sequential, selective modifications, making it a valuable scaffold in multi-step syntheses.

- Pharmaceutical Research: Analogous compounds like methyl 6-aminonicotinate are used to synthesize potent enzyme inhibitors, such as histone deacetylase 3 (HDAC3) selective inhibitors for cancer therapy and glucokinase activators for diabetes treatment.^[8] This precedent highlights the potential of the title compound as a starting point for developing novel therapeutic agents where the chlorine atom can be used to modulate properties like metabolic stability or target binding affinity.
- Agrochemical Development: The chloronicotinyl scaffold is a well-established feature in many modern insecticides. This compound serves as a precursor for creating new chloronicotinyl derivatives, which are vital in the development of crop protection agents like herbicides and plant growth regulators.^[4]

Safety and Handling

As with any laboratory chemical, **Methyl 6-amino-5-chloronicotinate** must be handled with appropriate care. The Safety Data Sheet (SDS) provides detailed hazard information.[\[1\]](#)

Hazard Class	Category	Statement
Acute Toxicity, Oral	Category 4	Harmful if swallowed
Skin Corrosion/Irritation	Category 2	Causes skin irritation
Serious Eye Damage/Irritation	Category 2	Causes serious eye irritation
STOT (Single Exposure)	Category 3	May cause respiratory irritation

- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[\[1\]](#)
- Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[\[1\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and locked-up area.[\[1\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[\[1\]](#)

Conclusion

Methyl 6-amino-5-chloronicotinate is a highly functionalized and synthetically versatile building block. Its well-defined chemical properties, multiple reactive sites, and established role as a precursor to bioactive molecules make it a compound of high value for researchers in both industrial and academic settings. A thorough understanding of its reactivity, spectroscopic characteristics, and handling requirements is crucial for its safe and effective use in the synthesis of next-generation pharmaceuticals and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. methyl 6-amino-5-chloronicotinate, CasNo.856211-63-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 3. methyl 6-amino-5-chloronicotinate | 856211-63-7 [chemicalbook.com]
- 4. Methyl 6-amino-5-chloronicotinate [myskinrecipes.com]
- 5. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 6. PubChemLite - Methyl 6-amino-5-chloronicotinate (C7H7CIN2O2) [pubchemlite.lcsb.uni.lu]
- 7. Methyl 6-Chloronicotinate | 73781-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]
- 9. lookchem.com [lookchem.com]
- 10. methyl 6-amino-5-chloronicotinate(856211-63-7) 1H NMR spectrum [chemicalbook.com]
- 11. Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. METHYL 2-CHLORONICOTINATE(40134-18-7) 1H NMR spectrum [chemicalbook.com]
- 13. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO₃/SiO₂ Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Methyl 6-amino-5-chloronicotinate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1391025#methyl-6-amino-5-chloronicotinate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com